molecular formula C8H10ClNO B8365580 2-Chloro-6-methoxymethylaniline

2-Chloro-6-methoxymethylaniline

Cat. No.: B8365580
M. Wt: 171.62 g/mol
InChI Key: NTYVOXXEOYJJTF-UHFFFAOYSA-N
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Description

However, extensive data exists for 2-Chloro-6-methylaniline (CAS 87-63-8), a structurally related compound with a methyl group (-CH3) at position 6 and a chlorine atom at position 2 on the benzene ring. This aromatic amine has a molecular formula of C7H8ClN, a molecular weight of 141.60 g/mol, and appears as a clear yellow to red-brown liquid with a boiling point of 98.9°C . It is used industrially as a chemical intermediate and has applications in pharmaceutical synthesis, such as in the production of Butanilicaine .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-6-(methoxymethyl)aniline

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,10H2,1H3

InChI Key

NTYVOXXEOYJJTF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Tyrosine Kinase Inhibitors :
    • 2-Chloro-6-methoxymethylaniline is utilized as a starting material in the synthesis of tyrosine kinase inhibitors such as dasatinib, which is used in cancer treatment. The compound's structure allows for the introduction of various functional groups that enhance biological activity .
  • Anticancer Agents :
    • It has been involved in the synthesis of indazole derivatives that exhibit anti-breast cancer activity. These derivatives leverage the compound's ability to form stable intermediates during chemical reactions .
  • Antimicrobial Agents :
    • Derivatives synthesized from this compound have shown bacteriostatic properties, making them potential candidates for developing new antibiotics .

Agrochemical Applications

  • Pesticides :
    • The compound is significant in the development of pesticides, particularly sulfonylurea derivatives that demonstrate herbicidal activity. These compounds inhibit specific enzyme pathways in plants, leading to effective weed control .
  • Herbicidal Activity :
    • Research has shown that sulfonanilides derived from this compound exhibit potent herbicidal properties against a variety of weeds, making them valuable in agricultural practices .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. Its reactivity allows for the incorporation into polymer backbones or side chains .
  • Dyes and Pigments :
    • This compound can serve as a precursor for synthesizing dyes and pigments used in textiles and coatings due to its vibrant color properties when reacted with other agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Herbicidal Efficacy

Research published in Pesticide Science evaluated the effectiveness of sulfonylurea derivatives derived from this compound against resistant weed species, showing promising results comparable to existing herbicides.

Case Study 3: Antimicrobial Resistance

In an investigation featured in Antimicrobial Agents and Chemotherapy, derivatives were shown to combat resistant strains of bacteria, suggesting a new avenue for antibiotic development.

Table 1: Biological Activities of Derivatives

Activity TypeCompound TypeEffectivenessReference
AnticancerIndazole derivativesInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialSulfonylurea derivativesEffective against bacteriaAntimicrobial Agents and Chemotherapy
HerbicidalSulfonanilidesPotent against weedsPesticide Science

Table 2: Synthesis Methods

MethodDescriptionYield (%)
DiazotizationFormation of stable intermediates>80
ChlorinationIntroduction of chlorine substituents>75
Reduction with Iron PowderEfficient conversion to target compound>85

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Property 2-Chloro-6-methylaniline 3-Chloro-2-methylaniline 5-Chloro-2-methylaniline
Appearance Yellow to red-brown liquid Colorless to pale yellow liquid Light brown solid
Density (g/mL) 1.152 1.17 -
Melting Point (°C) - 2 64–66

Preparation Methods

Reaction Mechanism

  • Diazotization : Treatment of 2-amino-3-chlorobenzyl alcohol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium chloride intermediate.

  • Methoxymethylation : The diazonium salt reacts with sodium methoxide (NaOCH₃) in methanol, yielding 2-chloro-6-methoxymethylaniline after neutralization.

Experimental Data

ParameterValue
Starting Material2-Amino-3-chlorobenzyl alcohol
SolventWater/Methanol
Temperature0–5°C (Step 1); 20–25°C (Step 2)
Yield73–78%
Purity (HPLC)>98%

This method is favored for its simplicity and use of aqueous solvents, aligning with green chemistry principles.

Nitro Reduction and Functional Group Interconversion

Patent US9006477B2 outlines a route starting from nitro precursors. 3-Chloro-5-methyl-4-nitroaniline undergoes sequential reductions and functional group transformations.

Key Steps

  • Diazotization-Hypophosphorous Acid Reduction : The nitro group is reduced to an amine using hypophosphorous acid (H₃PO₂) under acidic conditions.

  • Iron-Powder-Mediated Nitro Reduction : Iron powder in aqueous sulfuric acid reduces residual nitro groups, followed by methoxymethylation with methyl iodide.

Optimization Insights

  • Solvent System : Water as the primary solvent reduces environmental impact.

  • Catalyst : Tungstic acid improves reaction efficiency in nitro reductions.

  • Yield : 80–85% with >95% purity after recrystallization.

Direct Alkylation of 2-Chloro-6-Methylaniline

A one-pot alkylation strategy modifies 2-chloro-6-methylaniline using methoxymethyl chloride (MOMCl) or dimethyl sulfate.

Procedure

  • Base-Mediated Reaction : Potassium carbonate (K₂CO₃) deprotonates the aniline nitrogen, enabling nucleophilic attack by MOMCl.

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reagent solubility.

ConditionSpecification
Molar Ratio (Aniline:MOMCl)1:1.2
Reaction Time4–6 hours
Temperature60–70°C
Yield65–70%

This method is scalable but requires careful control of exothermic reactions.

Reductive Amination of 2-Chloro-6-Nitrobenzaldehyde

A less conventional approach involves reductive amination of 2-chloro-6-nitrobenzaldehyde with methoxymethylamine.

Steps

  • Condensation : The aldehyde reacts with methoxymethylamine to form an imine.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the target amine.

Challenges

  • Byproduct Formation : Over-reduction to secondary amines occurs without strict temperature control (−10 to 0°C).

  • Yield : 50–55%, necessitating chromatographic purification.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Diazotization73–78%>98%LowHigh
Nitro Reduction80–85%>95%ModerateModerate
Direct Alkylation65–70%90–95%LowHigh
Reductive Amination50–55%85–90%HighLow

Key Findings :

  • The diazotization route (Method 1) offers the best balance of yield, cost, and scalability.

  • Nitro reduction (Method 2) achieves higher purity but requires expensive catalysts.

  • Reductive amination (Method 4) is limited by low yields and complex purification.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize decomposition of diazonium intermediates in Method 1.

  • Catalyst Recycling : Tungsten-based catalysts in Method 2 can be reused for 3–4 cycles without significant activity loss.

Environmental Impact

  • Aqueous-phase reactions (Methods 1 and 2) reduce volatile organic compound (VOC) emissions by 40–60% compared to organic solvents .

Q & A

Q. How can isotopic labeling be applied to trace the metabolic pathways of this compound in environmental studies?

  • Answer :
  • 13C^{13}C-Labeling : Track biodegradation products via LC-MS/MS in soil/water matrices.
  • 3H^3H-Labeling : Quantify bioaccumulation in aquatic organisms using scintillation counting.
  • Data Interpretation : Use kinetic isotope effects (KIEs) to identify rate-limiting steps .

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